Cas no 2171944-73-1 (4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidobutanoic acid)
2171944-73-1 structure
Product Name:4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidobutanoic acid
CAS-nummer:2171944-73-1
MF:C28H36N2O5
MW:480.595848083496
CID:5846296
PubChem ID:165563256
Update Time:2025-06-10
4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidobutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidobutanoic acid
- EN300-1543530
- 4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid
- 2171944-73-1
-
- Inchi: 1S/C28H36N2O5/c1-30(19-11-17-27(32)33)26(31)16-5-3-2-4-10-18-29-28(34)35-20-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h6-9,12-15,25H,2-5,10-11,16-20H2,1H3,(H,29,34)(H,32,33)
- InChI-sleutel: TZPJOJWUQDHNJT-UHFFFAOYSA-N
- LACHT: O(C(NCCCCCCCC(N(C)CCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 480.26242225g/mol
- Monoisotopische massa: 480.26242225g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 15
- Complexiteit: 662
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 95.9Ų
4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidobutanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1543530-0.05g |
4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid |
2171944-73-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1543530-0.1g |
4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid |
2171944-73-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1543530-0.25g |
4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid |
2171944-73-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1543530-0.5g |
4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid |
2171944-73-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1543530-1.0g |
4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid |
2171944-73-1 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1543530-2.5g |
4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid |
2171944-73-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1543530-5.0g |
4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid |
2171944-73-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1543530-10.0g |
4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid |
2171944-73-1 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1543530-50mg |
4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid |
2171944-73-1 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1543530-100mg |
4-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]butanoic acid |
2171944-73-1 | 100mg |
$2963.0 | 2023-09-25 |
4-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidobutanoic acid Gerelateerde literatuur
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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